molecular formula C5H4N2O3 B160883 2-Hydroxy-3-nitropyridine CAS No. 137280-55-8

2-Hydroxy-3-nitropyridine

Cat. No. B160883
M. Wt: 140.1 g/mol
InChI Key: BOAFCICMVMFLIT-UHFFFAOYSA-N
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Patent
US04225715

Procedure details

A mixture containing 10.7 g. of 1-methyl-3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone and 200 ml. of dimethylformamide was warmed to dissolve the nitro-pyridinone and the solution was filtered through infusorial earth. The filtrate was charged into a 500 ml. Parr bottle with 1.2 g. of 10% palladium-on-charcoal catalyst and the mixture was shaken under 40 p.s.i. of hydrogen at room temperature for three hours, after which time no further hydrogen was taken up. The reaction mixture was filtered and the filtrate was concentrated to dryness under reduced pressure (0.1 mm.) on a water bath at 40° C. leaving 10.1 g. of brown crystalline solid. The solid was recrystallized three times from benzene-ethanol, the third time using decolorizing charcoal, to yield 4.5 g. of 3-amino-1-methyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 175°-176° C. after drying at room temperature in vacuo for twenty hours.
Name
1-methyl-3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:5]=[C:4]([N+:14]([O-])=O)[C:3]1=[O:17].[N+](C1C(=O)NC=CC=1)([O-])=O>CN(C)C=O>[NH2:14][C:4]1[C:3](=[O:17])[N:2]([CH3:1])[CH:7]=[C:6]([C:8]2[CH:9]=[CH:10][N:11]=[CH:12][CH:13]=2)[CH:5]=1

Inputs

Step One
Name
1-methyl-3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(=CC(=C1)C1=CC=NC=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(NC=CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
of 10% palladium-on-charcoal catalyst and the mixture was shaken under 40 p.s.i
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture containing 10.7 g
FILTRATION
Type
FILTRATION
Details
the solution was filtered through infusorial earth
ADDITION
Type
ADDITION
Details
The filtrate was charged into a 500 ml
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under reduced pressure (0.1 mm.) on a water bath at 40° C.
CUSTOM
Type
CUSTOM
Details
leaving 10.1 g
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized three times from benzene-ethanol
CUSTOM
Type
CUSTOM
Details
to yield 4.5 g
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of 3-amino-1-methyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 175°-176° C. after drying at room temperature in vacuo for twenty hours

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1C(N(C=C(C1)C1=CC=NC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.